molecular formula C7H10O4 B031568 Dimethyl citraconate CAS No. 617-53-8

Dimethyl citraconate

Cat. No. B031568
CAS RN: 617-53-8
M. Wt: 158.15 g/mol
InChI Key: WQEXBUQDXKPVHR-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl citraconate involves several chemical reactions, one of which is the Michael addition of nitroalkanes to dimethyl citraconate, with DBU as a base. This process allows the one-pot formation of keto diesters, proceeding through an equilibrium form of the acceptor, followed by Michael addition of the nitroalkane and then in situ Nef conversion (Ballini et al., 2002).

Molecular Structure Analysis

The molecular structure of dimethyl citraconate is characterized by its carbon backbone and the ester functional groups. Studies on related citrate-based compounds have focused on the structural properties, such as in the case of a complex of uranyl citraconate with dimethylacetamide, which was synthesized and studied by single crystal X-ray diffraction analysis. This research provides insights into the layered structure and crystal-chemical groups of uranyl complexes with citraconate anions (Serezhkina et al., 2017).

Chemical Reactions and Properties

Dimethyl citraconate participates in various chemical reactions, including Michael addition, as previously mentioned. Its reactivity and chemical properties make it a valuable compound in organic synthesis. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, important contributors to atmospheric aerosols, involved stereospecific osmium catalyzed oxidation of dimethyl citraconate (Moen et al., 2007).

Physical Properties Analysis

The physical properties of dimethyl citraconate, such as boiling point, melting point, and solubility, are important for its handling and application in various chemical processes. While specific studies on the physical properties of dimethyl citraconate were not identified in the current search, related research on citrate synthases and their stability across different temperatures provides a contextual understanding of the stability and behavior of citrate-related compounds under various conditions.

Chemical Properties Analysis

The chemical properties of dimethyl citraconate, including its reactivity with different chemical groups and its role in synthesis reactions, have been explored in various studies. For instance, the synthesis and structural analysis of complexes involving citraconate ions offer insights into the compound's chemical behavior and its interaction with other molecules (Serezhkina et al., 2017).

Scientific Research Applications

  • Synthesis of Polycyclic Compounds : Divinyl-based compounds like Dimethyl citraconate can be synthesized to produce polycyclic compounds related to steroids (Nazarov & Kucherov, 1952).

  • Transdermal Drug Delivery : Dimethyl fumarate (DMF) shows potential for transdermal delivery in Alzheimer's disease treatment, with certain compounds enhancing its penetration through the skin (Ameen & Michniak-Kohn, 2017).

  • Research Trends : A bibliometric evaluation of articles on dimethyl fumarate reveals a shift in research focus from chemistry to neurosciences/neurology, with significant contributions from the USA (García-Fernández et al., 2021).

  • Pharmaceutical and Fine Chemical Applications : High-performance ene-reductases have been used for the efficient production of optically pure Dimethyl 2-methylsuccinate, a compound with significant potential in pharmaceutical and fine chemical industries (Li et al., 2022).

  • Neurodegenerative Disease Treatment : Dimethyl Sulfoxide (DMSO) has shown promise in protecting against excitotoxic death in hippocampal neurons, suggesting potential applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Musculoskeletal Disorders : DMSO has been identified as a safe and effective treatment for various musculoskeletal disorders, highlighting potential for future clinical investigations (Demos et al., 1967).

  • Cancer Research : Citral, a component of lemongrass, lemon grass, and melissa, which contains similar structural elements to Dimethyl citraconate, induces apoptosis in hematopoietic cancer cell lines, revealing its anti-cancer potential (Dudai et al., 2005).

  • Impact on Cellular Processes : Low concentrations of DMSO induce significant changes in macromolecules, potentially impacting experimental outcomes in medical applications and scientific research (Tunçer et al., 2018).

  • Atmospheric Aerosol Research : The synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, a key contributor to atmospheric aerosols, has been achieved using chemo-enzymatic methods, demonstrating the compound's relevance in environmental science (Moen et al., 2007).

  • Cell Membrane Chemistry : DMSO alters cell membrane chemistry, affecting neurotransmitter release and exocytosis, providing insights into cellular processes in neuroscience (Majdi et al., 2017).

Safety And Hazards

Dimethyl citraconate is combustible and may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . Proper handling is necessary due to its potential hazards .

properties

IUPAC Name

dimethyl (E)-2-methylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEXBUQDXKPVHR-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031523
Record name Dimethyl (2E)-2-methyl-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl citraconate

CAS RN

617-53-8, 617-54-9
Record name Dimethyl mesaconate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl (2E)-2-methyl-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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